4-(2-Hydroxy-1,1-dimethylethyl)-N-[6-chloro-5-(2-methoxyphenoxy)-(2,2'-bipyrimidin)-4-YL]benzenesulfonamide
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Overview
Description
4-(2-Hydroxy-1,1-dimethylethyl)-N-[6-chloro-5-(2-methoxyphenoxy)-(2,2’-bipyrimidin)-4-YL]benzenesulfonamide is a complex organic compound with a unique structure that includes a bipyrimidinyl group, a benzenesulfonamide moiety, and a hydroxy-substituted tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxy-1,1-dimethylethyl)-N-[6-chloro-5-(2-methoxyphenoxy)-(2,2’-bipyrimidin)-4-YL]benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the bipyrimidinyl core: This can be achieved through a condensation reaction between appropriate pyrimidine derivatives.
Introduction of the methoxyphenoxy group: This step involves the nucleophilic substitution of a suitable leaving group with 2-methoxyphenol.
Attachment of the benzenesulfonamide moiety: This is typically done through a sulfonation reaction followed by amide bond formation.
Incorporation of the hydroxy-substituted tert-butyl group: This can be achieved through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxy-1,1-dimethylethyl)-N-[6-chloro-5-(2-methoxyphenoxy)-(2,2’-bipyrimidin)-4-YL]benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while substitution of the chloro group with an amine would yield an amine derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a lead compound for drug discovery.
Medicine: Its unique structure may confer specific biological activities, making it a candidate for therapeutic development.
Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(2-Hydroxy-1,1-dimethylethyl)-N-[6-chloro-5-(2-methoxyphenoxy)-(2,2’-bipyrimidin)-4-YL]benzenesulfonamide would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Hydroxy-1,1-dimethylethyl)-N-[6-chloro-5-(2-methoxyphenoxy)-(2,2’-bipyrimidin)-4-YL]benzenesulfonamide
- Bumetrizole : A similar compound used as a UV absorber in sunscreens and other products.
- 2,4-Di-tert-butyl-6-(5-chlorbenzotriazol-2-yl)phenol : Another UV absorber with a similar structure.
Uniqueness
4-(2-Hydroxy-1,1-dimethylethyl)-N-[6-chloro-5-(2-methoxyphenoxy)-(2,2’-bipyrimidin)-4-YL]benzenesulfonamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for a range of chemical modifications, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
N-[6-chloro-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]-4-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClN5O5S/c1-25(2,15-32)16-9-11-17(12-10-16)37(33,34)31-22-20(36-19-8-5-4-7-18(19)35-3)21(26)29-24(30-22)23-27-13-6-14-28-23/h4-14,32H,15H2,1-3H3,(H,29,30,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJMIBRWHOCGOGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)Cl)OC4=CC=CC=C4OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN5O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1076198-22-5 |
Source
|
Record name | N-[6-Chloro-5-(2-methoxyphenoxy)[2,2′-bipyrimidin]-4-yl]-4-(2-hydroxy-1,1-dimethylethyl)benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1076198-22-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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